1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 4-fluorobenzylsulfonyl group and a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorobenzylsulfonyl Group: This step involves the reaction of piperazine with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the 4-fluorobenzylpiperazine intermediate. The intermediate is then treated with sulfonyl chloride to introduce the sulfonyl group.
Addition of the 2,2,2-Trifluoroethyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,2,2-trifluoroethyl bromide or iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperazine ring.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of simpler piperazine derivatives.
Scientific Research Applications
1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, aiding in the development of new drugs or therapeutic agents.
Mechanism of Action
The mechanism of action of 1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors or enzymes, while the fluorobenzyl and trifluoroethyl groups can enhance binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2,2,2-trifluoroethyl)piperazine: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
1-((4-Chlorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with a chlorine atom instead of fluorine, which can influence its electronic properties and reactivity.
Uniqueness
1-((4-Fluorobenzyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the sulfonyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug design and development.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2O2S/c14-12-3-1-11(2-4-12)9-22(20,21)19-7-5-18(6-8-19)10-13(15,16)17/h1-4H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWGTYAATIXPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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